3-[(2S)-oxiran-2-yl]pyridine
Overview
Description
(S)-3-Oxiranyl-pyridine is a chiral compound that features both an epoxide and a pyridine ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and medicinal chemistry. The compound’s chirality adds another layer of complexity and utility, making it a valuable building block for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Oxiranyl-pyridine typically involves the epoxidation of a suitable pyridine derivative. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide as the oxidizing agent.
Industrial Production Methods
On an industrial scale, the production of (S)-3-Oxiranyl-pyridine may involve continuous flow processes to ensure consistent quality and yield. The use of immobilized chiral catalysts can also be advantageous for large-scale synthesis, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Oxiranyl-pyridine can undergo a variety of chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to open the epoxide ring.
Major Products
The major products formed from these reactions include diols, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-3-Oxiranyl-pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It is a precursor for the synthesis of enantiomerically pure pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Oxiranyl-pyridine involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The epoxide ring is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
®-3-Oxiranyl-pyridine: The enantiomer of (S)-3-Oxiranyl-pyridine, which may have different biological activities.
2-Oxiranyl-pyridine: A structural isomer with the epoxide ring at a different position.
3-Hydroxypyridine: A related compound where the epoxide ring is replaced by a hydroxyl group.
Uniqueness
(S)-3-Oxiranyl-pyridine is unique due to its combination of chirality and functional groups, which allows for a wide range of chemical transformations and biological activities. Its ability to form enantiomerically pure compounds makes it particularly valuable in the synthesis of pharmaceuticals.
Properties
IUPAC Name |
3-[(2S)-oxiran-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGZSSLYMJHGRQ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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